

A Spectroscopic Comparison of 4-Chloro-2-nitrobenzonitrile and Its Derivatives

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Compound of Interest

Compound Name: 4-Chloro-2-nitrobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4-Chloro-2-nitrobenzonitrile** and its derivatives. By presenting key experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to facilitate the identification, characterization, and quality control of these important chemical entities in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Chloro-2-nitrobenzonitrile** and a selection of its derivatives. These derivatives include variations in the halogen substituent at the 4-position and an isomeric variation to illustrate the impact of substituent position on the spectral properties.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)

Compound	$\nu(\text{C}\equiv\text{N})$	$\nu(\text{NO}_2)$ asymmetric	$\nu(\text{NO}_2)$ symmetric	$\nu(\text{C-Cl})$	$\nu(\text{Ar-H})$
4-Chloro-2-nitrobenzonitrile	~2230	~1530	~1350	~750	~3100-3000
4-Fluoro-2-nitrobenzonitrile	~2235	~1535	~1355	-	~3100-3000
4-Bromo-2-nitrobenzonitrile	~2228	~1528	~1348	-	~3100-3000
2-Chloro-5-nitrobenzonitrile	~2232	~1525	~1345	~745	~3100-3000

Note: The exact positions of absorption bands can vary slightly based on the sample preparation and the specific instrument used.

Table 2: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	H-3	H-5	H-6	Solvent
4-Chloro-2-nitrobenzonitrile	~8.1 (d)	~7.8 (dd)	~7.9 (d)	CDCl_3
2-Fluoro-4-nitrobenzonitrile	8.46 (dd)	8.37-8.22 (m)	8.37-8.22 (m)	DMSO-d_6
4-Bromo-2-nitrobenzonitrile	~8.2 (d)	~7.9 (dd)	~8.0 (d)	CDCl_3
2-Chloro-5-nitrobenzonitrile	~7.8 (d)	~8.3 (dd)	~8.5 (d)	CDCl_3

d = doublet, dd = doublet of doublets, m = multiplet. Coupling constants (J) are typically in the range of 2-9 Hz for aromatic protons.

Table 3: ^{13}C NMR Spectroscopic Data (δ , ppm)

Compound	C-1 (C-CN)	C-2 (C-NO ₂)	C-3	C-4 (C-Cl/F/Br)	C-5	C-6	C \equiv N	Solvent
4-Chloro-2-nitrobenzonitrile	~110	~150	~135	~140	~125	~133	~115	CDCl ₃
4-Fluoro-2-nitrobenzonitrile	~108	~150 (d)	~136 (d)	~165 (d)	~115 (d)	~134 (d)	~114	CDCl ₃
4-Bromo-2-nitrobenzonitrile	~111	~150	~136	~130	~128	~136	~116	CDCl ₃
2-Chloro-5-nitrobenzonitrile	~112	~135	~130	~140	~145	~120	~117	Chloroform-d

Note: Chemical shifts for fluorinated compounds may appear as doublets due to C-F coupling.

Table 4: UV-Vis Spectroscopic Data (λ_{max} , nm)

Compound	$\pi \rightarrow \pi^*$ Transition	$n \rightarrow \pi^*$ Transition	Solvent
4-Chloro-2-nitrobenzonitrile	~245, ~290	~340	Methanol
4-Fluoro-2-nitrobenzonitrile	~240, ~285	~335	Methanol
4-Bromo-2-nitrobenzonitrile	~250, ~295	~345	Methanol
2-Chloro-5-nitrobenzonitrile	~255, ~305	~350	Methanol

Note: The λ_{max} values can be influenced by the solvent polarity.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of nitroaromatic compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Methodology (KBr Pellet Method):

- **Sample Preparation:** A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR region.
- **Pellet Formation:** The mixture is then transferred to a pellet die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- **Background Spectrum:** A background spectrum of a blank KBr pellet is recorded to account for any atmospheric and instrumental contributions.
- **Sample Spectrum:** The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

- **Data Acquisition:** The spectrum is recorded in the range of 4000-400 cm^{-1} . Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (^1H) and carbon (^{13}C) nuclei.

Methodology:

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** The NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz for ^1H).
- **^1H NMR Data Acquisition:**
 - The ^1H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Parameters such as pulse width, acquisition time, and relaxation delay are optimized.
- **^{13}C NMR Data Acquisition:**
 - The ^{13}C NMR spectrum is typically acquired with
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